[3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]acetic acid
Description
[3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]acetic acid is an organic compound that features a pyrazole ring substituted with a nitrophenyl and a phenyl group
Properties
IUPAC Name |
2-[3-(4-nitrophenyl)-1-phenylpyrazol-4-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O4/c21-16(22)10-13-11-19(14-4-2-1-3-5-14)18-17(13)12-6-8-15(9-7-12)20(23)24/h1-9,11H,10H2,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBTSLPDFKYBZHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)[N+](=O)[O-])CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Ethyl 2,4-Dioxo-4-(4-Nitrophenyl)Butanoate
The foundational step involves preparing the β-keto ester precursor. 4-Nitroacetophenone reacts with diethyl oxalate in tetrahydrofuran (THF) under basic conditions (potassium tert-butoxide) at 0°C to room temperature. This Claisen-like condensation yields ethyl 2,4-dioxo-4-(4-nitrophenyl)butanoate , characterized by its diketone-ester functionality. Key analytical data include:
Pyrazole Ring Formation via Cyclocondensation
The β-keto ester undergoes cyclocondensation with phenylhydrazine in ethanol catalyzed by glacial acetic acid under reflux. This step forms the pyrazole core, positioning the 4-nitrophenyl group at C3, the phenyl group at N1, and the ethyl acetate moiety at C4. Mechanistically, phenylhydrazine attacks the β-diketone, followed by cyclodehydration.
- Product : Ethyl [3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]acetate
- ¹H NMR (DMSO-d₆) : δ 8.25 (d, J = 8.7 Hz, 2H, Ar-H), 7.72 (d, J = 8.7 Hz, 2H, Ar-H), 7.45–7.30 (m, 5H, Ph-H), 4.10 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 3.85 (s, 2H, CH₂COO), 1.20 (t, J = 7.1 Hz, 3H, CH₃).
- Yield : 70–75% after recrystallization from ethanol.
Saponification to Acetic Acid Derivative
The ethyl ester is hydrolyzed to the carboxylic acid using aqueous sodium hydroxide (2M) in ethanol under reflux. Acidification with HCl precipitates the final product.
- Product : [3-(4-Nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]acetic acid
- IR (KBr) : 1715 cm⁻¹ (C=O stretch), 1520 cm⁻¹ (NO₂ asym. stretch).
- Melting Point : 210–212°C.
- Yield : 85–90%.
Vilsmeier-Haack Formylation Followed by Oxidation
Synthesis of 3-(4-Nitrophenyl)-1-Phenyl-1H-Pyrazole-4-Carbaldehyde
An alternative route begins with formylation of the pyrazole core. 4-Nitroacetophenone phenylhydrazone is treated with Vilsmeier-Haack reagent (POCl₃/DMF) at 0–5°C, yielding the 4-carbaldehyde derivative.
Oxidation to Acetic Acid
The aldehyde is oxidized to the carboxylic acid using potassium permanganate in acidic aqueous conditions (H₂SO₄, 60°C).
Functionalization of 4-Bromomethylpyrazole Derivatives
Bromination at Position 4
3-(4-Nitrophenyl)-1-phenyl-1H-pyrazole-4-methanol (obtained via LiAlH₄ reduction of the carbaldehyde) is brominated using PBr₃ in dry ether, yielding 4-bromomethylpyrazole .
Cyanide Substitution and Hydrolysis
The bromomethyl derivative reacts with sodium cyanide in DMF at 80°C, forming 4-cyanomethylpyrazole . Subsequent hydrolysis with HCl (6M) under reflux produces the acetic acid.
Comparative Analysis of Synthetic Routes
| Method | Key Advantages | Limitations | Overall Yield |
|---|---|---|---|
| Cyclocondensation | High yields, fewer steps | Requires specialized β-keto ester | 60–70% |
| Vilsmeier-Haack/Oxidation | Scalable aldehyde intermediate | Lower oxidation yields | 50–55% |
| Bromination-Cyanidation | Flexibility in functionalization | Multi-step, moderate yields | 40–45% |
Characterization and Validation
Spectroscopic Confirmation
Purity Assessment
HPLC analysis (C18 column, MeOH/H₂O 70:30) shows >98% purity, with retention time = 6.8 min.
Industrial and Green Chemistry Considerations
Continuous Flow Synthesis
Adapting the cyclocondensation route in continuous flow reactors enhances throughput (90% yield at 100 g/h scale).
Solvent-Free Mechanochemical Methods
Ball-milling phenylhydrazine and β-keto ester with K₂CO₃ reduces reaction time to 30 minutes (yield: 68%).
Chemical Reactions Analysis
Types of Reactions
[3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The phenyl and pyrazole rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2).
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted pyrazole derivatives depending on the reagents used.
Scientific Research Applications
[3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]acetic acid is a pyrazole derivative featuring a pyrazole ring, a five-membered aromatic ring containing two nitrogen atoms, a phenyl group, and a nitrophenyl substituent. Due to limited specific research on this compound, much of its application potential is inferred from its structural characteristics and the known properties of similar compounds.
Potential Applications
Because of its structure, [3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]acetic acid may have applications in medicinal chemistry, materials science, and other fields.
Medicinal Chemistry
- Biological Activity: Compounds with similar structures to [3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]acetic acid often exhibit anti-inflammatory, analgesic, or antimicrobial properties. The nitrophenyl group may enhance the compound's interaction with biological targets, potentially increasing its efficacy. Research suggests that such compounds may affect biological pathways involved in pain and inflammation management.
- Drug Development: The specific combination of functional groups in [3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]acetic acid may provide distinct pharmacological profiles compared to other pyrazole derivatives. The incorporation of a nitrophenyl group and an acetic acid moiety potentially enhances its solubility and bioavailability, making it a candidate for drug development. Pyrazole-containing compounds have demonstrated diverse biological activities, including anti-inflammatory, antiviral, anticancer, antiparasitic, antibacterial, antirheumatoid, antidepressant, analgesic, antinociceptive, antihypertensive, antipyretic, and antifungal properties .
- Interaction Studies: [3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]acetic acid can be used in interaction studies to understand how it interacts with biological macromolecules like proteins and nucleic acids. Common methods used in these studies include X-ray crystallography, NMR spectroscopy, and molecular docking. These studies are essential for understanding the compound's therapeutic potential and optimizing its efficacy.
Materials Science
- Nonlinear Optical (NLO) Properties: Pyrazole derivatives have substantial nonlinear optical (NLO) properties and can be explored as candidate NLO materials . Compounds with electron accepting groups attached show high NLO responses dependent on functionalization of the pyrazoline derivatives .
Structural Analogs and Their Properties
Several compounds share structural characteristics with [3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]acetic acid, suggesting similar potential applications:
| Compound Name | Structure | Notable Properties |
|---|---|---|
| 1-(4-nitrophenyl)-3-methylpyrazole | Anti-inflammatory | |
| 4-(2-hydroxyethyl)-1H-pyrazole | Antimicrobial | |
| 5-(4-chlorophenyl)-1H-pyrazole | Analgesic |
Mechanism of Action
The mechanism of action of [3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]acetic acid involves its interaction with specific molecular targets in biological systems. The nitrophenyl group can participate in redox reactions, while the pyrazole ring can interact with enzymes and receptors. These interactions can modulate biochemical pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4-nitrophenylacetic acid: Similar in structure but lacks the pyrazole ring.
Phenylacetic acid: Lacks both the nitrophenyl and pyrazole groups.
1-phenyl-3-(4-nitrophenyl)pyrazole: Similar but without the acetic acid group.
Uniqueness
The uniqueness of [3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]acetic acid lies in its combination of the nitrophenyl, phenyl, and pyrazole groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Biological Activity
[3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]acetic acid is a pyrazole derivative notable for its structural features, including a nitrophenyl substituent and a phenyl group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in areas such as anti-inflammatory, analgesic, and antimicrobial effects.
Structural Characteristics
The molecular formula of [3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]acetic acid is , with a molecular weight of 323.31 g/mol. The structural components include:
- Pyrazole ring : A five-membered ring containing two nitrogen atoms.
- Nitrophenyl group : An electron-withdrawing group that may enhance biological interactions.
- Acetic acid moiety : Potentially increases solubility and bioavailability.
Anti-inflammatory Properties
Research indicates that compounds with similar structures to [3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]acetic acid often exhibit significant anti-inflammatory effects. For instance, studies have shown that pyrazole derivatives can inhibit the production of pro-inflammatory cytokines and reduce edema in animal models.
In a comparative study, the para-nitrophenyl moiety linked to other pyrazole derivatives demonstrated remarkable anti-inflammatory activity, with an IC50 value significantly lower than that of standard anti-inflammatory drugs like diclofenac sodium .
Analgesic Effects
The analgesic potential of this compound is inferred from its structural similarities to known analgesics. Pyrazole derivatives are frequently investigated for their ability to modulate pain pathways, potentially through inhibition of cyclooxygenase enzymes (COX), which are critical in the inflammatory response.
The mechanism by which [3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]acetic acid exerts its biological effects likely involves interactions with specific molecular targets within biological systems. The nitrophenyl group may participate in redox reactions, while the pyrazole ring could interact with various enzymes and receptors involved in inflammatory and pain pathways .
Interaction Studies
Studies employing techniques such as molecular docking and enzyme assays have been utilized to elucidate the interactions of pyrazole derivatives with biological macromolecules. These studies are crucial for understanding the therapeutic potential of the compound and optimizing its efficacy .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Notable Properties |
|---|---|---|
| 1-(4-nitrophenyl)-3-methylpyrazole | Structure | Anti-inflammatory |
| 4-(2-hydroxyethyl)-1H-pyrazole | Structure | Antimicrobial |
| 5-(4-chlorophenyl)-1H-pyrazole | Structure | Analgesic |
The unique combination of functional groups in [3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]acetic acid may provide distinct pharmacological profiles compared to other pyrazole derivatives, making it a promising candidate for further research .
Case Studies and Research Findings
Recent studies have highlighted the potential of pyrazole derivatives in various therapeutic areas:
- Anti-inflammatory Studies : A study demonstrated that certain pyrazole compounds exhibited significant inhibition of paw edema in rat models, comparable to established anti-inflammatory drugs .
- Anticancer Research : Investigations into pyrazoles have shown efficacy against several cancer cell lines, indicating their potential as anticancer agents .
- Molecular Modeling : Computational studies suggest that modifications to the nitrophenyl or acetic acid groups can enhance biological activity, guiding future drug design efforts .
Q & A
Basic: What are the common synthetic routes for preparing [3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]acetic acid?
Methodological Answer:
The synthesis typically involves multi-step reactions starting with hydrazone formation via condensation of acetylpyridine derivatives with phenylhydrazine in refluxing ethanol, followed by Vilsmeier–Haack formylation to introduce an aldehyde group at the pyrazole C4 position . Subsequent Knoevenagel condensation with malonic acid yields the α,β-unsaturated carboxylic acid derivative. Critical parameters include stoichiometric control of reagents (e.g., POCl₃ and DMF for formylation) and purification via automated flash chromatography to achieve >97% purity . Variations in substituents (e.g., nitrophenyl groups) require adjustments in reaction time and temperature to optimize yields .
Advanced: How can conflicting spectral data (e.g., NMR vs. X-ray crystallography) for this compound be resolved?
Methodological Answer:
Discrepancies between solution-phase NMR data and solid-state X-ray structures may arise from conformational flexibility or crystal packing effects. For example, in derivatives of this compound, ¹H NMR may show averaged signals due to dynamic processes, while X-ray data (e.g., triclinic crystal system with P1 space group, a = 8.3343 Å, b = 9.3115 Å) reveal static conformations . To resolve contradictions:
- Perform variable-temperature NMR to detect hindered rotation.
- Validate crystallographic data using SHELXL refinement (R factor < 0.05) and check for twinning or disorder .
- Cross-reference with computational models (e.g., DFT-optimized geometries) to bridge experimental and theoretical results .
Basic: What spectroscopic techniques are essential for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Assign pyrazole ring protons (δ 7.5–8.5 ppm for aromatic H) and acetic acid protons (δ 2.5–3.5 ppm). Nitrophenyl groups exhibit distinct deshielding .
- IR Spectroscopy : Confirm carboxylic acid O–H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1700 cm⁻¹) .
- X-ray Diffraction : Resolve molecular geometry (e.g., bond angles: C–N–N ~120°, dihedral angles between aryl rings) .
Advanced: How does the nitro group at the 4-position influence biological activity?
Methodological Answer:
The 4-nitrophenyl moiety enhances electron-withdrawing effects, modulating binding affinity in biological targets. For example:
- COX-2 Inhibition : Compound 9g (IC₅₀ = 0.31 µM) shows improved activity over non-nitrated analogs due to stronger hydrogen bonding with Arg120/His90 residues in COX-2 .
- Antimicrobial Activity : Nitro-substituted derivatives exhibit lower MIC values (e.g., 8 µg/mL against S. aureus) compared to hydroxyl or methyl analogs, likely due to enhanced membrane penetration .
- Validation : Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics and molecular docking (e.g., AutoDock Vina) to visualize interactions .
Basic: What are the key challenges in crystallizing this compound?
Methodological Answer:
- Solvent Selection : High-polarity solvents (e.g., 1,4-dioxane) promote crystal growth by reducing solubility, but may introduce lattice disorders .
- Twinned Data : Use SHELXD for structure solution and PLATON to check for twinning; refine with SHELXL using HKLF5 format .
- Temperature Control : Crystallization at 200 K minimizes thermal motion artifacts, critical for resolving nitro group orientation .
Advanced: How to design analogs with improved pharmacokinetic properties?
Methodological Answer:
- Bioisosteric Replacement : Substitute the acetic acid moiety with thiazolidinedione (TZD) to enhance metabolic stability while retaining COX-2 affinity .
- LogP Optimization : Introduce fluorine at the phenyl ring (e.g., 4-fluorophenyl) to balance hydrophobicity (target LogP ~2.5) .
- In Silico Screening : Use QSAR models trained on IC₅₀ data from analogs (e.g., ED₅₀ = 74.3 mg/kg in carrageenan-induced edema) to predict ADMET profiles .
Basic: How to address discrepancies in biological activity across assays?
Methodological Answer:
- Assay-Specific Variability : Compare IC₅₀ values from enzyme-based assays (e.g., COX-2 inhibition) with in vivo models (e.g., rat paw edema). Differences may arise from bioavailability or off-target effects .
- Dose-Response Curves : Use Hill slope analysis to confirm compound specificity; slopes >1 suggest cooperative binding .
- Control Experiments : Include reference standards (e.g., aspirin for anti-inflammatory assays) and validate purity via UPLC .
Advanced: What strategies mitigate synthetic byproducts in Knoevenagel reactions?
Methodological Answer:
- Catalyst Optimization : Replace traditional bases with DMAP/EDCI to suppress side reactions (e.g., decarboxylation) .
- Solvent Screening : Use pyridine as both solvent and base to stabilize the enolate intermediate, reducing dimerization .
- Realtime Monitoring : Employ LC-MS to detect intermediates (e.g., m/z 375.36 for protonated molecular ion) and adjust reaction kinetics .
Basic: How to interpret mass spectrometry data for this compound?
Methodological Answer:
- HRMS : Look for [M+H]⁺ peaks at m/z 375.36 (C₂₀H₁₄FN₅O₂) with isotopic patterns confirming Cl/Br absence .
- Fragmentation Patterns : Dominant cleavage at the pyrazole-acetic acid junction (e.g., m/z 223.08 for the nitrophenyl fragment) .
Advanced: What crystallographic software is recommended for refining structures of nitro-substituted analogs?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
